molecular formula C17H23BrN2O B247368 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B247368
M. Wt: 351.3 g/mol
InChI Key: JTMCVIHPBVCGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its stimulant effects. However, BZP has also shown potential in scientific research applications due to its unique properties.

Scientific Research Applications

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has shown potential in scientific research applications due to its ability to affect the central nervous system. It has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism Of Action

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in the stimulant effects of 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also affects the release of other neurotransmitters, such as norepinephrine and acetylcholine. 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have both stimulant and hallucinogenic effects, depending on the dose and individual response.

Advantages And Limitations For Lab Experiments

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to affect the central nervous system. However, 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine also has limitations, including its potential for abuse and the need for careful dosing and monitoring.

Future Directions

For the study of 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine include the development of analogues with improved pharmacological properties and the investigation of its effects on other physiological systems.

Synthesis Methods

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be synthesized by the reaction of 2-bromobenzyl chloride with piperidine-3-carbonyl chloride in the presence of a base. The resulting product is then purified by recrystallization. The synthesis of 1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is relatively simple and can be performed in a laboratory setting.

properties

Product Name

1-(2-Bromobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine

Molecular Formula

C17H23BrN2O

Molecular Weight

351.3 g/mol

IUPAC Name

[1-[(2-bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23BrN2O/c18-16-8-2-1-6-14(16)12-19-9-5-7-15(13-19)17(21)20-10-3-4-11-20/h1-2,6,8,15H,3-5,7,9-13H2

InChI Key

JTMCVIHPBVCGPP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

Origin of Product

United States

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